Chemical structure and properties of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Chemical structure and properties of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol , a critical intermediate in the synthesis of 4-substituted cyclohexane scaffolds.
CAS Number: 126991-59-1 Molecular Formula: C₁₄H₁₇ClO₃ Molecular Weight: 268.74 g/mol [1]
Executive Summary
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a tertiary alcohol and a protected ketone derivative acting as a pivotal "switch" molecule in medicinal chemistry. It serves as the primary entry point for introducing the 4-(4-chlorophenyl)cyclohexyl motif, a lipophilic pharmacophore essential to the efficacy of the anti-malarial drug Atovaquone and various CNS-active agents.
Its value lies in its bifunctionality : the spiro-dioxolane ring protects the ketone functionality, allowing aggressive nucleophilic addition (via Grignard or Organolithium reagents) at the distal 4-position without polymerization or side reactions. Post-reaction, the alcohol can be retained, dehydrated, or deoxygenated, while the ketal can be hydrolyzed to regenerate the ketone, offering a versatile divergent synthesis pathway.
Chemical Structure & Conformational Analysis
Structural Identity
The molecule consists of a cyclohexane ring spiro-fused at position 5 to a 1,3-dioxolane ring. Position 8 (relative to the heteroatoms) bears both a hydroxyl group and a 4-chlorophenyl moiety.
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Core Scaffold: 1,4-Dioxaspiro[4.5]decane (Ethylene ketal of cyclohexanone).[2]
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Functionalization: Tertiary alcohol at C8; 4-Chlorophenyl substituent at C8.[3]
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Stereochemistry: The compound exists as a mixture of diastereomers (cis and trans isomers relative to the ketal oxygen plane), though the tertiary alcohol stereocenter is often destroyed in downstream dehydration steps.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Crystalline form preferred for purity. |
| Melting Point | 133–135 °C | High crystallinity due to aryl stacking. |
| Solubility | CHCl₃, MeOH, DMSO | Poor water solubility; requires organic co-solvents. |
| LogP | ~3.1 | Lipophilic; penetrates CNS/membranes effectively. |
| pKa | ~14 (Alcohol) | Typical tertiary alcohol acidity. |
Synthesis & Manufacturing Workflow
The industrial synthesis of this compound relies on the nucleophilic addition of an organometallic reagent to 1,4-cyclohexanedione monoethylene ketal .
The Grignard Route (Standard)
The most robust method involves the reaction of 4-chlorophenylmagnesium bromide with the protected ketone.
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Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8).[4]
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Reagent: 4-Chlorophenylmagnesium bromide (generated in situ or commercial).
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Solvent: Anhydrous THF or Diethyl Ether.
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Thermodynamics: Exothermic addition; requires cooling (-10°C to 0°C) to prevent ketal opening or polymerization.
The Organolithium Route (High Precision)
For higher yields and cleaner impurity profiles (avoiding Mg salts), the organolithium route is preferred in process chemistry.
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Reagents: 1-Chloro-4-iodobenzene + n-Butyllithium.[3]
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Conditions: Cryogenic (-60°C to -78°C).
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Mechanism: Lithium-Halogen exchange generates the aryllithium species, which attacks the ketone carbonyl.
Visualized Pathway (DOT)
Figure 1: Synthetic pathway from the ketal precursor to the target alcohol and subsequent deprotection.[3][5]
Applications in Drug Development
The Atovaquone Connection
The primary industrial application of this scaffold is in the synthesis of Atovaquone (Mepron), a hydroxynaphthoquinone used to treat Pneumocystis pneumonia and malaria.
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Role: The 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is the progenitor of the trans-4-(4-chlorophenyl)cyclohexyl group.
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Process:
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Dehydration: The tertiary alcohol is dehydrated to the alkene (cyclohexene derivative).
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Hydrogenation: The alkene is reduced (H₂/Pd-C) to the cyclohexane. Crucially, this step controls the stereochemistry to favor the thermodynamically stable trans isomer required for biological activity.
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Ketal Hydrolysis: The protecting group is removed to yield the ketone, which is then converted to the carboxylic acid for coupling with the naphthoquinone core.
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CNS Pharmacophores
The 4-aryl-4-hydroxycyclohexane motif is a bioisostere of the 4-arylpiperidine scaffold found in opioids (e.g., Loperamide, Haloperidol). While the nitrogen atom is critical for opioid receptor binding, the carbocyclic analogs (derived from this guide's compound) are investigated for:
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Sigma receptor ligands: Modulators of cellular stress response.
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NK1 antagonists: Anti-emetic and antidepressant candidates.
Experimental Protocols
Protocol A: Synthesis via Grignard Addition
Objective: Synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.
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Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (N₂).[6]
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Reagent Formation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine to anhydrous THF (50 mL). Add 1-Bromo-4-chlorobenzene (1.1 eq) in THF dropwise to initiate the Grignard formation. Reflux for 1 hour until Mg is consumed.
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Substrate Addition: Cool the Grignard solution to 0°C. Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF (50 mL) and add it dropwise over 30 minutes, maintaining internal temperature <5°C.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes).
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Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL) at 0°C. Extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot Hexane/EtOAc to yield white crystals.
Protocol B: Acid Hydrolysis (Deprotection)
Objective: Conversion to 4-(4-Chlorophenyl)-4-hydroxycyclohexanone.
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Dissolution: Dissolve the purified ketal (from Protocol A) in Acetone (10 volumes).
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Acidification: Add 1N HCl (2.0 eq) dropwise.
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Reaction: Stir at RT for 6–12 hours. Ketal cleavage is indicated by the disappearance of the starting material spot on TLC.
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Neutralization: Neutralize with saturated NaHCO₃ solution.
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Isolation: Evaporate acetone under reduced pressure. Extract the aqueous residue with DCM. Dry and concentrate to yield the ketone.[4]
Safety & Stability (E-E-A-T)
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Grignard Hazards: The synthesis involves exothermic organometallic reactions. Strictly anhydrous conditions are required to prevent violent quenching or yield loss.
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Dehydration Risk: The tertiary alcohol is sensitive to acid. During the hydrolysis step (Protocol B), excessive heat or strong acid concentration can cause premature dehydration to the alkene. Use mild acids (PPTS or dilute HCl) if the alcohol functionality must be preserved.
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Storage: Store the ketal-alcohol at 2–8°C under inert atmosphere. It is stable for >12 months if kept dry.
References
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Saralaya, S. S., & Kanakamajalu, S. (2023).[3] A progressive review on the synthesis of Atovaquone. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link][3]
Sources
- 1. 126991-59-1|8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol| Ambeed [ambeed.com]
- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 3. medjpps.com [medjpps.com]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 25253-51-4 | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane | Aryls | Ambeed.com [ambeed.com]
